2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of bromine and pyridine moieties in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyridine. This reaction is carried out under standard condensation conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
- **Substitution
Properties
Molecular Formula |
C19H13BrN4O |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
2-bromo-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C19H13BrN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24) |
InChI Key |
VJQQRAULUQXODD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.